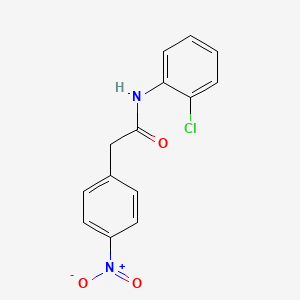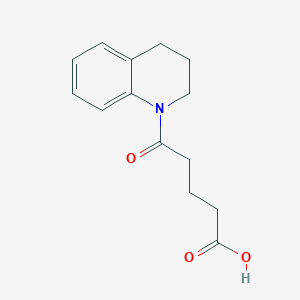
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide, also known as N-(2-chloro-4-nitrophenyl)acetamide or CNPA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. CNPA has been studied for its potential as a pharmaceutical compound due to its ability to inhibit the activity of certain enzymes.
科学的研究の応用
CNPA has been studied for its potential as a pharmaceutical compound, particularly as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes such as muscle contraction and cognitive function. By inhibiting AChE, CNPA has the potential to increase the levels of acetylcholine in the brain and improve cognitive function. CNPA has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
作用機序
CNPA inhibits AChE by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. CNPA has also been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), which are involved in the breakdown of neurotransmitters and other molecules in the body.
Biochemical and Physiological Effects
CNPA has been shown to have a variety of biochemical and physiological effects in the body. In addition to its ability to inhibit AChE, BuChE, and MAO, CNPA has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
CNPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-studied, so there is a large body of literature on its properties and potential applications. However, there are also some limitations to its use. CNPA is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. Additionally, CNPA has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research on CNPA. One area of interest is the development of CNPA-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the study of CNPA's interactions with other molecules in the body, which could lead to a better understanding of its mechanisms of action and potential applications. Additionally, there is interest in developing new synthesis methods for CNPA that could make it easier to produce and study in the lab.
合成法
CNPA can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to yield CNPA. This synthesis method has been well-established and has been used in numerous studies to produce CNPA.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-3-1-2-4-13(12)16-14(18)9-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZWIUKHSSDWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)


![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)

![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)
![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)

![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)

![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)